molecular formula C11H12BrClN2O4 B14417055 5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 80646-51-1

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14417055
CAS No.: 80646-51-1
M. Wt: 351.58 g/mol
InChI Key: MSJGPEBCSLBJRF-DJLDLDEBSA-N
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Description

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromoethenyl group, a chlorinated oxolan ring, and a pyrimidine dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including halogenation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or halogenated groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2-chloroethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
  • **5-(2-fluoroethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione lies in its specific halogenation pattern and the presence of both bromo and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

80646-51-1

Molecular Formula

C11H12BrClN2O4

Molecular Weight

351.58 g/mol

IUPAC Name

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12BrClN2O4/c12-2-1-6-4-15(11(18)14-10(6)17)9-3-7(13)8(5-16)19-9/h1-2,4,7-9,16H,3,5H2,(H,14,17,18)/t7-,8+,9+/m0/s1

InChI Key

MSJGPEBCSLBJRF-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)Cl

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)Cl

Origin of Product

United States

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